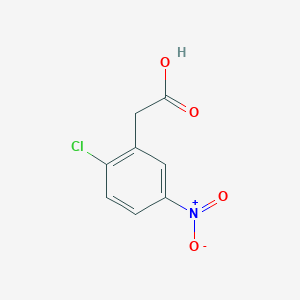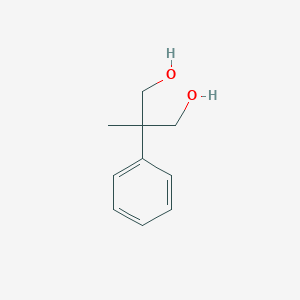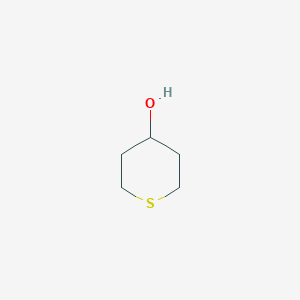![molecular formula C17H12N2 B188784 2-Phenylimidazo[2,1-a]isoquinoline CAS No. 70845-68-0](/img/structure/B188784.png)
2-Phenylimidazo[2,1-a]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylimidazo[2,1-a]isoquinoline is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the imidazoisoquinoline family, which is known for its diverse biological activities. In
Mécanisme D'action
The mechanism of action of 2-Phenylimidazo[2,1-a]isoquinoline is not fully understood. However, studies have shown that this compound can interact with specific proteins and enzymes in cells, leading to changes in cellular signaling pathways. These changes can result in the inhibition of cancer cell growth and the induction of apoptosis.
Effets Biochimiques Et Physiologiques
2-Phenylimidazo[2,1-a]isoquinoline has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of specific enzymes, such as tyrosine kinases and topoisomerases. This inhibition can lead to changes in cellular signaling pathways, resulting in the inhibition of cancer cell growth and the induction of apoptosis. Additionally, 2-Phenylimidazo[2,1-a]isoquinoline has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Phenylimidazo[2,1-a]isoquinoline in lab experiments is its high purity and stability. This compound can be synthesized with high yields and purity, making it a reliable tool for scientific research. However, one of the limitations of using 2-Phenylimidazo[2,1-a]isoquinoline is its low solubility in aqueous solutions. This can make it difficult to use in certain experiments, and alternative solvents may need to be used.
Orientations Futures
There are several future directions for the use of 2-Phenylimidazo[2,1-a]isoquinoline in scientific research. One direction is the development of new synthesis methods that can improve the yield and purity of this compound. Another direction is the exploration of its potential applications in other areas of research, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-Phenylimidazo[2,1-a]isoquinoline and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-Phenylimidazo[2,1-a]isoquinoline can be achieved by various methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an amino acid derivative with an aldehyde or ketone. Another method is the Buchwald-Hartwig coupling reaction, which involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst. Both methods have been successfully used to synthesize 2-Phenylimidazo[2,1-a]isoquinoline with high yields and purity.
Applications De Recherche Scientifique
2-Phenylimidazo[2,1-a]isoquinoline has been found to have various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 2-Phenylimidazo[2,1-a]isoquinoline has anticancer properties and can induce apoptosis in cancer cells. This compound has also been found to inhibit the growth of cancer cells by targeting specific signaling pathways.
Propriétés
Numéro CAS |
70845-68-0 |
|---|---|
Nom du produit |
2-Phenylimidazo[2,1-a]isoquinoline |
Formule moléculaire |
C17H12N2 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
2-phenylimidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C17H12N2/c1-2-7-14(8-3-1)16-12-19-11-10-13-6-4-5-9-15(13)17(19)18-16/h1-12H |
Clé InChI |
LKENZGMGOAVEHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN3C=CC4=CC=CC=C4C3=N2 |
SMILES canonique |
C1=CC=C(C=C1)C2=CN3C=CC4=CC=CC=C4C3=N2 |
Autres numéros CAS |
70845-68-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



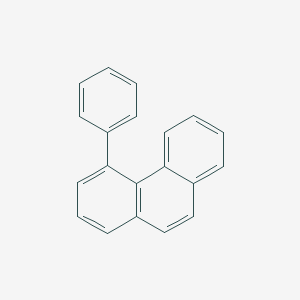
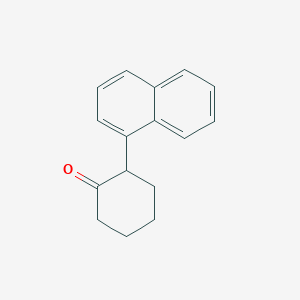
![[4-(Isopropylsulfanyl)phenyl]acetic acid](/img/structure/B188709.png)
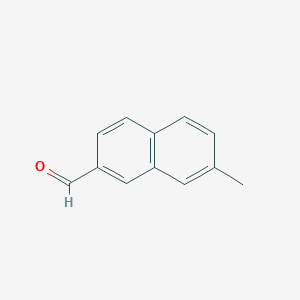
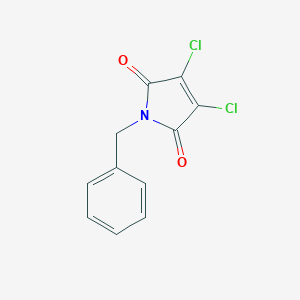
![8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole](/img/structure/B188714.png)
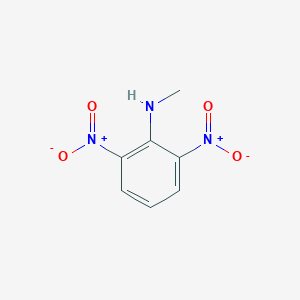
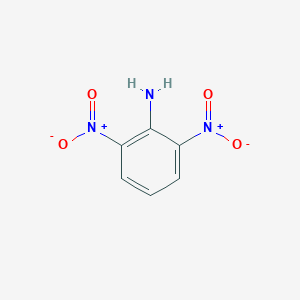
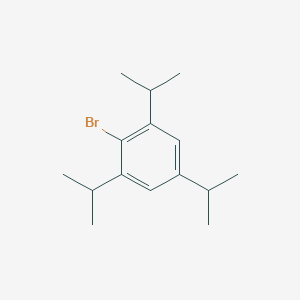
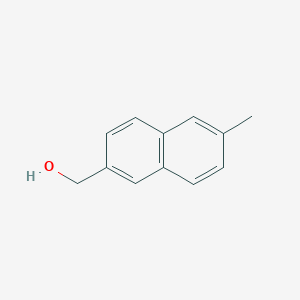
![8-Chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B188720.png)
